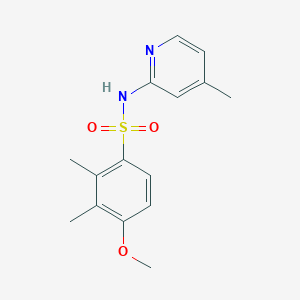
N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with tert-butyl nitrite: One method involves the reaction of tert-butyl nitrite with 2,5-dimethoxybenzenesulfonamide under mild conditions.
Reaction with di-tert-butyl dicarbonate: Another method involves the reaction of di-tert-butyl dicarbonate with 2,5-dimethoxybenzenesulfonamide in the presence of a catalyst such as copper(II) triflate.
Industrial Production Methods: Industrial production methods for N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Chemistry: N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide derivatives and as a protecting group for amines in synthetic chemistry .
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It serves as a model compound for investigating the structure-activity relationships of sulfonamides .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The tert-butyl and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- N-(tert-butyl)-4-(5-(pyridin-2-ylamino)quinolin-3-yl)benzenesulfonamide
- N-tert-butyl-2-benzothiazole sulfonamide
- tert-butyl carbamate
Comparison:
- N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity.
- N-(tert-butyl)-4-(5-(pyridin-2-ylamino)quinolin-3-yl)benzenesulfonamide has a quinoline moiety, which may confer different biological properties and applications .
- N-tert-butyl-2-benzothiazole sulfonamide contains a benzothiazole ring, which can affect its electronic properties and reactivity .
- tert-butyl carbamate is a simpler compound with a carbamate group, used primarily as a protecting group in organic synthesis .
Properties
Molecular Formula |
C12H19NO4S |
|---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
N-tert-butyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-12(2,3)13-18(14,15)11-8-9(16-4)6-7-10(11)17-5/h6-8,13H,1-5H3 |
InChI Key |
UQDCTSJHOFOGRC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)




